molecular formula C10H11ClFNO B13591150 3-(4-Chloro-3-fluorophenyl)morpholine CAS No. 1213123-37-5

3-(4-Chloro-3-fluorophenyl)morpholine

Cat. No.: B13591150
CAS No.: 1213123-37-5
M. Wt: 215.65 g/mol
InChI Key: MFDLRMFCVKVVBU-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-fluorophenyl)morpholine is an organic compound with the molecular formula C10H11ClFNO. It is a morpholine derivative where the morpholine ring is substituted with a 4-chloro-3-fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-fluorophenyl)morpholine typically involves the reaction of 4-chloro-3-fluoroaniline with morpholine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and enhances safety .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-fluorophenyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted morpholine derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound .

Scientific Research Applications

3-(4-Chloro-3-fluorophenyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-fluorophenyl)morpholine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-3-fluorophenyl)piperidine
  • 3-(4-Chloro-3-fluorophenyl)pyrrolidine
  • 3-(4-Chloro-3-fluorophenyl)thiomorpholine

Uniqueness

3-(4-Chloro-3-fluorophenyl)morpholine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The morpholine ring also provides a versatile scaffold for further functionalization, making it a valuable compound in various research fields.

Properties

CAS No.

1213123-37-5

Molecular Formula

C10H11ClFNO

Molecular Weight

215.65 g/mol

IUPAC Name

3-(4-chloro-3-fluorophenyl)morpholine

InChI

InChI=1S/C10H11ClFNO/c11-8-2-1-7(5-9(8)12)10-6-14-4-3-13-10/h1-2,5,10,13H,3-4,6H2

InChI Key

MFDLRMFCVKVVBU-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=CC(=C(C=C2)Cl)F

Origin of Product

United States

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